N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is a chemical compound with the molecular formula and a molecular weight of approximately 355.45 g/mol. This compound is characterized by its unique structure, which includes a thiophene ring and amide functionalities. It is primarily utilized in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
This compound falls under the category of amide derivatives, which are characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N). The specific structural features of this compound suggest it may exhibit various biological activities, making it a subject of interest in pharmacological studies.
The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide can be achieved through several methods. A common approach involves:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize side reactions. The use of solvents like dichloromethane or dimethylformamide is common during the reaction stages.
The molecular structure of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide can be represented using various structural formulas:
InChI=1S/C20H21NO3S/c1-14-4-6-17(7-5-14)20(22)21(18-8-9-25(23,24)13-18)19-11-15(2)10-16(3)12-19/h4-12,18H,13H2,1-3H3
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
The compound's structural data indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity. The arrangement of atoms within the molecule suggests possible sites for interaction with biological targets.
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and selectivity.
The mechanism of action for N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in structure can significantly alter biological activity and selectivity for target interactions.
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained from databases such as PubChem and BenchChem.
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide has potential applications in:
This compound represents a valuable tool for researchers exploring novel therapeutic agents and understanding complex biochemical interactions.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: